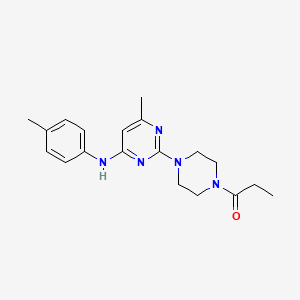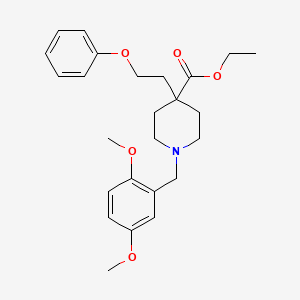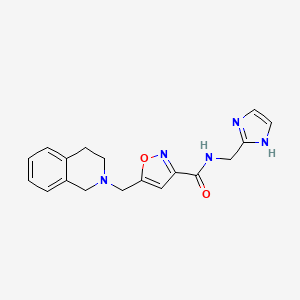
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine, also known as MP-10, is a novel compound synthesized for scientific research purposes. It belongs to the class of pyrimidine-based compounds and has been found to exhibit potential therapeutic effects in various diseases.
科学的研究の応用
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has been extensively studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-proliferative and anti-metastatic effects in cancer cells, as well as anti-inflammatory effects in animal models of inflammation. In addition, this compound has shown promising results in improving cognitive function and reducing neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation. This compound also modulates the activity of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and neuronal survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as decrease the expression of genes involved in cancer progression such as MMP-2 and MMP-9. In addition, this compound has been found to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are important for cognitive function and neuronal survival.
実験室実験の利点と制限
6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine has several advantages for lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for research on 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine. One area of interest is its potential use in combination with other drugs or therapies for cancer and neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for this compound and its analogs. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various diseases.
合成法
The synthesis of 6-methyl-N-(4-methylphenyl)-2-(4-propionyl-1-piperazinyl)-4-pyrimidinamine involves a multi-step process, starting with the reaction of 4-methylbenzylamine with 2,4-dichloro-5-methylpyrimidine in the presence of potassium carbonate. The resulting intermediate is then reacted with 4-propionylpiperazine in the presence of sodium hydride to obtain the final product, this compound. The purity and yield of the compound can be improved by further purification steps such as recrystallization and column chromatography.
特性
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-18(25)23-9-11-24(12-10-23)19-20-15(3)13-17(22-19)21-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIPXRFGKIQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)

![N-[4-(anilinosulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4974313.png)


![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)

![4-[2-(2,6-dichlorophenoxy)ethyl]morpholine oxalate](/img/structure/B4974365.png)
![{4-[2-(3-ethoxyphenoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B4974370.png)

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)